5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline
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Overview
Description
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline is an organic compound with a complex structure that includes a chloro group, a nitro group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 5-chloro-2-nitroaniline, followed by a coupling reaction with 3,4-dimethoxyphenethylamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the nitro and chloro groups.
5-chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the dimethoxyphenyl group.
Uniqueness
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-22-15-6-3-11(9-16(15)23-2)7-8-18-13-10-12(17)4-5-14(13)19(20)21/h3-6,9-10,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMZASRZAQBSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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